Cas no 24115-24-0 (2,4-Dibromo-5-(trifluoromethyl)aniline)

2,4-Dibromo-5-(trifluoromethyl)aniline is a halogenated aniline derivative featuring bromine substituents at the 2- and 4-positions and a trifluoromethyl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty materials. The presence of bromine and trifluoromethyl groups enhances its reactivity, enabling selective functionalization for cross-coupling reactions or further derivatization. Its structural features contribute to improved stability and lipophilicity, making it valuable in the design of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2,4-Dibromo-5-(trifluoromethyl)aniline structure
24115-24-0 structure
Product Name:2,4-Dibromo-5-(trifluoromethyl)aniline
CAS No:24115-24-0
MF:C7H4Br2F3N
MW:318.916570663452
MDL:MFCD12547852
CID:851120
PubChem ID:12223978
Update Time:2025-05-23

2,4-Dibromo-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dibromo-5-(trifluoromethyl)aniline
    • [2,4-dibromo-5-(trifluoromethyl)phenyl]amine
    • MFCD12547852
    • DTXSID10481220
    • LD-0065
    • CS-0328252
    • J-507100
    • SB82745
    • 5-Amino-2,4-dibromobenzotrifluoride
    • 24115-24-0
    • ZAA11524
    • AKOS005073400
    • CHEMBL4890991
    • LHDNHSKFNNUECM-UHFFFAOYSA-N
    • MDL: MFCD12547852
    • Inchi: 1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
    • InChI Key: LHDNHSKFNNUECM-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C(F)(F)F)N)Br

Computed Properties

  • Exact Mass: 318.86421g/mol
  • Monoisotopic Mass: 316.86626g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Melting Point: LMS°

2,4-Dibromo-5-(trifluoromethyl)aniline Security Information

  • HazardClass:IRRITANT

2,4-Dibromo-5-(trifluoromethyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D033165-100mg
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$ 190.00 2023-04-17
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abcr
AB270207-500 mg
2,4-Dibromo-5-(trifluoromethyl)aniline, 95%; .
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€215.40 2023-04-26
abcr
AB270207-1 g
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abcr
AB270207-5 g
2,4-Dibromo-5-(trifluoromethyl)aniline, 95%; .
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€859.90 2023-04-26
abcr
AB270207-10 g
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2,4-Dibromo-5-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:24115-24-0)2,4-Dibromo-5-(trifluoromethyl)aniline
Order Number:A1180695
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:45
Price ($):392.0
Email:sales@amadischem.com

Additional information on 2,4-Dibromo-5-(trifluoromethyl)aniline

2,4-Dibromo-5-(trifluoromethyl)aniline: A Comprehensive Overview

The compound 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS No. 24115-24-0) is a highly specialized aromatic amine derivative with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 2 and 4 positions of the aniline ring and a trifluoromethyl group at the 5 position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

Recent studies have highlighted the importance of 2,4-Dibromo-5-(trifluoromethyl)aniline in the development of advanced materials, particularly in the field of organic electronics. Researchers have explored its potential as a building block for constructing novel π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances the electronic properties of the molecule, making it suitable for these high-tech applications.

In terms of synthesis, 2,4-Dibromo-5-(trifluoromethyl)aniline can be prepared through a variety of methods. One common approach involves the bromination of aniline derivatives followed by fluorination to introduce the trifluoromethyl group. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes, reducing the overall cost and environmental impact of production.

The chemical stability of 2,4-Dibromo-5-(trifluoromethyl)aniline has been extensively studied under various conditions. Experimental data indicate that the compound exhibits good thermal stability up to 200°C, making it suitable for high-temperature applications. Additionally, its resistance to oxidation and reduction under mild conditions has been reported in recent publications, further underscoring its versatility in chemical processes.

One of the most promising areas for 2,4-Dibromo-5-(trifluoromethyl)aniline is its application as an intermediate in drug discovery. The compound's unique structure allows for the creation of bioactive molecules with potential therapeutic effects. For instance, researchers have utilized this compound as a starting material for synthesizing novel kinase inhibitors, which are critical in the treatment of various cancers.

Moreover, 2,4-Dibromo-5-(trifluoromethyl)aniline has found niche applications in polymer chemistry. Its ability to undergo polymerization under specific conditions has led to the development of high-performance polymers with tailored properties. These polymers are being explored for use in advanced composites and lightweight materials for aerospace applications.

From an environmental perspective, understanding the behavior of 2,4-Dibromo-5-(trifluoromethyl)aniline in natural systems is crucial. Recent studies have focused on its biodegradation pathways and toxicity profiles. Results suggest that while the compound is not inherently toxic at low concentrations, its persistence in certain environmental conditions requires careful monitoring to prevent ecological disruption.

In conclusion, 2,4-Dibromo-5-(trifluoromethyl)aniline (CAS No. 24115-24-0) stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24115-24-0)2,4-Dibromo-5-(trifluoromethyl)aniline
A1180695
Purity:99%
Quantity:5g
Price ($):392.0
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